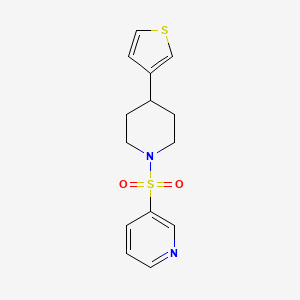

3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine

説明

特性

IUPAC Name |

3-(4-thiophen-3-ylpiperidin-1-yl)sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c17-20(18,14-2-1-6-15-10-14)16-7-3-12(4-8-16)13-5-9-19-11-13/h1-2,5-6,9-12H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZNXUZXWNNCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using thiophene-3-boronic acid in a Suzuki-Miyaura coupling reaction.

Sulfonylation: The sulfonyl group is introduced by reacting the piperidine intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Pyridine Substitution: Finally, the pyridine ring is attached through a nucleophilic substitution reaction, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

化学反応の分析

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated pyridines or alkylated derivatives.

科学的研究の応用

Chemistry

In chemistry, 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a useful tool in drug discovery and development.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer or neurological disorders.

Industry

In industry, 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine can be used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various industrial applications.

作用機序

The mechanism of action of 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the thiophene and pyridine rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

類似化合物との比較

Structural Analogs and Substituent Effects

The compound shares structural similarities with several pharmacologically active molecules, particularly those containing pyridine, piperidine, and sulfonamide groups. Key analogs include:

Key Differences :

- Sulfonyl vs. Carboxamide Linkers : Unlike AM251 and rimonabant, which use carboxamide linkers, the sulfonyl group in the target compound may enhance metabolic stability and reduce susceptibility to enzymatic hydrolysis .

- Thiophene vs. Halogenated Aromatics : The thiophene substituent offers distinct electronic and steric properties compared to halogenated phenyl groups in AM251 or 10a. Thiophene’s sulfur atom may engage in unique hydrophobic interactions or modulate solubility .

- Piperidine Substitution: The 4-chlorophenoxy group in 10a versus thiophen-3-yl in the target compound could influence target binding affinity.

Physicochemical and Pharmacokinetic Properties

Implications :

- Its metabolic stability may surpass carboxamide-based analogs like rimonabant, which faced clinical challenges due to rapid clearance .

生物活性

The compound 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a pyridine ring substituted with a sulfonyl group linked to a piperidine ring, which in turn is substituted with a thiophene moiety. This unique structure is believed to contribute to its diverse biological properties.

The mechanism of action for compounds like 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine often involves interactions with various biological targets, including enzymes and receptors. Piperidine derivatives are known to modulate neurotransmitter systems and exhibit antimicrobial properties.

Target Interactions

- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

Antimicrobial Activity

Research indicates that piperidine derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MIC) against various pathogens.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine | TBD | TBD |

| Related Piperidine Derivative | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

Anticancer Activity

Pyridine derivatives have been explored for their anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines, revealing promising results for compounds similar to 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine.

- Antiviral Activity : Another investigation focused on the antiviral properties of related compounds, showing efficacy against viral replication in vitro.

Pharmacokinetics

Understanding the pharmacokinetic properties of 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine is crucial for predicting its behavior in biological systems. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Absorption and Bioavailability

The bioavailability of piperidine derivatives can be influenced by their lipophilicity and molecular weight. Studies suggest that modifications to the structure can enhance absorption rates.

Q & A

Basic: What are the standard synthetic routes for preparing 3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)pyridine?

Answer:

The synthesis typically involves sequential functionalization of the piperidine and pyridine rings. A common approach includes:

Piperidine-thiophene coupling : Reacting 4-bromopiperidine with thiophene derivatives via cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the thiophen-3-yl group .

Sulfonylation : Treating the piperidine intermediate with pyridine-3-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in dichloromethane) to form the sulfonyl bridge .

Purification : Flash column chromatography with solvents like ethyl acetate/hexane mixtures is used for isolation .

Key challenges include controlling regioselectivity during sulfonylation and minimizing byproducts from competing nucleophilic sites on pyridine .

Advanced: How can regioselectivity issues during sulfonylation be resolved in this compound?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Electronic effects : Pyridine’s nitrogen directs sulfonylation to the 3-position due to its electron-withdrawing nature, but competing reactions at the piperidine nitrogen may occur. Using bulky bases (e.g., DBU) can suppress undesired N-sulfonylation .

- Protecting groups : Temporarily protecting the piperidine nitrogen with Boc groups before sulfonylation ensures selective reaction at the pyridine ring .

- Reaction monitoring : Real-time techniques like TLC or LC-MS help track intermediates, allowing rapid optimization of stoichiometry and temperature .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

Core techniques include:

- ¹H/¹³C NMR : Confirms connectivity of the piperidine, thiophene, and pyridine moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm for pyridine/thiophene) and piperidine’s CH₂ groups (δ 1.5–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass for C₁₄H₁₅N₂O₂S₂: 323.0522) .

- IR spectroscopy : Sulfonyl group S=O stretches appear at ~1350–1150 cm⁻¹ .

Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?

Answer:

X-ray diffraction provides unambiguous confirmation of:

- Stereochemistry : Piperidine chair conformation and sulfonyl group orientation .

- Intermolecular interactions : Hydrogen bonding between sulfonyl oxygen and pyridine nitrogen can stabilize the crystal lattice .

For example, in analogous compounds like 2-(4-fluorophenyl)-3-(4-pyridyl)pyridine, crystallography confirmed coplanarity of aromatic rings, critical for bioactivity . Challenges include growing high-quality crystals due to the compound’s hydrophobicity; vapor diffusion with DMSO/water mixtures is often effective .

Basic: What biological targets are associated with this compound’s structural analogs?

Answer:

Structurally related compounds (e.g., GSK1292263) act as:

- GPCR modulators : Potentiate GPR119 agonism, enhancing insulin secretion .

- Nicotinic acetylcholine receptor (nAChR) ligands : Sulfonyl-piperidine-pyridine frameworks show affinity for α4β2 nAChR subtypes, relevant in neurological disorders .

- Enzyme inhibitors : Sulfonamide groups often target carbonic anhydrase or kinases .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

SAR strategies include:

- Thiophene substitution : Replacing thiophen-3-yl with bulkier groups (e.g., 2-naphthyl) enhances nAChR binding by increasing hydrophobic interactions .

- Sulfonyl group modification : Trifluoromethylsulfonyl analogs improve metabolic stability but may reduce solubility .

- Piperidine ring functionalization : Introducing methyl groups at the 4-position of piperidine (as in DS-8500a) enhances oral bioavailability by reducing first-pass metabolism .

In vitro assays (e.g., radioligand binding for nAChR) and in silico docking (using AutoDock Vina) are critical for iterative optimization .

Advanced: How to address contradictory data in reported biological activities?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for GPCR studies) or agonist concentrations .

- Solubility issues : Poor aqueous solubility can lead to false negatives. Use of co-solvents (e.g., DMSO ≤0.1%) or nanoformulations is recommended .

- Metabolic interference : Species-specific liver microsome stability data (e.g., human vs. rodent) must be compared to reconcile in vivo results .

Basic: What computational tools predict this compound’s drug-likeness?

Answer:

- Lipinski’s Rule of Five : Calculates molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors .

- SwissADME : Predicts GI absorption (e.g., high permeability if TPSA <90 Ų) and BBB penetration .

- ADMETlab 2.0 : Flags CYP450 inhibition risks (e.g., CYP2D6 inhibition common in sulfonamide derivatives) .

Advanced: How can molecular docking elucidate binding modes with nAChR?

Answer:

- Template selection : Use PDB structures (e.g., 6CNZ for α4β2 nAChR) .

- Flexible docking : Account for receptor loop movements using RosettaLigand .

- Binding energy validation : Compare MM-GBSA scores with experimental IC₅₀ values to refine poses .

For example, docking GSK1292263 revealed key π-π interactions between pyridine and Tyr126, guiding analog design .

Advanced: What analytical methods detect trace impurities in synthesized batches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。